4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride CAS number 152402-97-6
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride CAS number 152402-97-6
An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride (CAS 152402-97-6): A Key Intermediate in Pharmaceutical Synthesis
Introduction
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride, identified by CAS number 152402-97-6, is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its strategic importance is most pronounced in the production of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, application, and handling, grounded in established scientific principles and field-proven insights.
Physicochemical Properties and Identification
The molecular architecture of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride—featuring two reactive chlorine atoms at different positions on a substituted pyridine ring—makes it a versatile intermediate. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, compared to the free base.
| Property | Value | Source |
| CAS Number | 152402-97-6 | [1][2][3][4] |
| Molecular Formula | C₇H₈Cl₃N | [1][3] |
| Molecular Weight | 212.50 g/mol | [1][3] |
| IUPAC Name | 4-chloro-2-(chloromethyl)-3-methylpyridine;hydrochloride | [2] |
| Synonyms | 4-Chloro-2-Chloromethyl-3-methyl pyridine Hydrochloride, 2-Chloromethyl-4-chloro-3-methylpyridine Hydrochloride | [1] |
| Free Base CAS | 168167-48-4 | [5][6] |
| Free Base Formula | C₇H₇Cl₂N | [5] |
| Free Base M.W. | 176.04 g/mol | [5][6] |
The Role in Drug Development: Synthesis of Proton Pump Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of second-generation PPIs, most notably Lansoprazole.[2][7] PPIs are mainstays in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).[7]
The reactivity of the chloromethyl group at the 2-position of the pyridine ring is central to its utility. This group is an excellent electrophile, readily undergoing nucleophilic substitution. In the synthesis of Lansoprazole, this allows for the crucial coupling reaction with a thiol-containing benzimidazole moiety, forming the thioether linkage that defines the core structure of the final API. The chlorine atom at the 4-position remains, contributing to the final electronic and structural properties of the target molecule.
Caption: Final coupling step in PPI synthesis using the title compound.
Synthesis and Manufacturing Insights
While specific industrial synthesis routes are often proprietary, a plausible and efficient pathway can be constructed based on established pyridine chemistry, such as the general methods used for related Lansoprazole intermediates.[7] A common strategy begins with a readily available starting material like 2,3-dimethylpyridine (2,3-lutidine).
The multi-step process leverages fundamental organic transformations:
-
N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide. This activates the pyridine ring for subsequent functionalization, particularly at the 2- and 4-positions.
-
Nitration: Electrophilic nitration introduces a nitro group onto the ring.
-
Chlorination/Substitution: The N-oxide can be leveraged to introduce a chlorine atom at the 4-position.
-
Rearrangement & Hydrolysis: A series of reactions can convert the functional groups to set up the final structure.
-
Chloromethylation: The final key step involves converting the methyl group at the 2-position into a chloromethyl group, typically via radical chlorination or by converting a hydroxymethyl precursor.
Caption: Plausible synthetic workflow for the title compound.
Experimental Protocol: Conversion of 2-(Hydroxymethyl)pyridine to 2-(Chloromethyl)pyridine Hydrochloride
This protocol details the critical final step, a common transformation in the synthesis of such intermediates. The conversion of the primary alcohol to the chloride is efficiently achieved with thionyl chloride, which produces gaseous byproducts (SO₂ and HCl), simplifying workup.[8][9]
Materials:
-
4-Chloro-2-(hydroxymethyl)-3-methylpyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry Nitrogen or Argon gas
-
Ice bath
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Thermometer
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere (Nitrogen or Argon).
-
Charging the Reactor: Charge the flask with 4-Chloro-2-(hydroxymethyl)-3-methylpyridine (1.0 eq) and anhydrous solvent (e.g., DCM). Begin stirring to form a solution or slurry.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (approx. 1.1-1.3 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: a slow, controlled addition prevents dangerous exotherms and minimizes side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Workup: Upon completion, the solvent and excess thionyl chloride are typically removed under reduced pressure. The resulting solid residue is the crude hydrochloride salt.
-
Purification: The crude product can be purified by recrystallization or by slurrying in a suitable non-polar solvent (e.g., hexanes or diethyl ether) to remove impurities, followed by filtration and drying under vacuum.
Analytical Characterization and Quality Control
Ensuring the purity and identity of an API intermediate is paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive quality control.
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the molecular structure and connectivity.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for determining purity and quantifying impurities. For identifying and quantifying trace-level genotoxic impurities, a more sensitive method like LC-MS/MS is required.[10]
Protocol: Purity Determination by LC-MS/MS
This protocol is adapted from established methods for analyzing related pyridine impurities in APIs.[10]
Instrumentation & Columns:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent
Mobile Phase & Elution:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 79:21 (A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride in a suitable diluent (e.g., Acetonitrile/Water). Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample batch in the diluent to a known concentration.
-
Injection: Inject equal volumes of the standard and sample solutions onto the LC-MS/MS system.
-
Data Acquisition: Monitor the elution of the main compound and any potential impurities using both UV detection (e.g., at 210 nm) and mass spectrometry in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
-
Analysis: Quantify the purity of the sample by comparing its peak area to the calibration curve generated from the reference standards.
Safety, Handling, and Storage
Proper handling of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is essential due to its hazardous properties. The GHS classification for the closely related free base provides a strong guideline for necessary precautions.[5]
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[12][13]
-
Avoid breathing dust. If dust is generated, respiratory protection may be required.[11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
-
Store in a locked-up, designated area for hazardous chemicals.[13]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[11][13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11]
Conclusion
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is more than just a chemical compound; it is a testament to the power of synthetic chemistry in enabling modern medicine. Its carefully designed structure provides the specific reactivity needed to serve as a cornerstone in the industrial synthesis of vital drugs like Lansoprazole. For the research and drug development professional, a thorough understanding of its synthesis, reactivity, and handling is not merely academic—it is fundamental to the efficient and safe development of next-generation therapeutics.
References
- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
4-Chloro-2-(chloromethyl)-3-methylpyridine | C7H7Cl2N | CID 11506745 - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace. SciSpace. [Link]
-
2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride | 86604-74-2 - Pharmaffiliates. Pharmaffiliates. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. National Center for Biotechnology Information. [Link]
- CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents.
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- 5. 4-Chloro-2-(chloromethyl)-3-methylpyridine | C7H7Cl2N | CID 11506745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 8. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 9. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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